Cas no 17202-90-3 (Spiro[2.5]octan-1-amine)
Spiro[2.5]octan-1-amine Chemical and Physical Properties
Names and Identifiers
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- spiro[2.5]octan-1-amine
- spiro[2.5]octylamine
- SBB084368
- STL307598
- Spiro[2.5]oct-1-ylamine
- Spiro[2.5]octan-1-amine
-
- MDL: MFCD16744464
- Inchi: 1S/C8H15N/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6,9H2
- InChI Key: IMZUITKQSZISDL-UHFFFAOYSA-N
- SMILES: NC1CC21CCCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 114
- Topological Polar Surface Area: 26
Spiro[2.5]octan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D711002-500MG |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 500mg |
$425 | 2024-07-21 | |
| eNovation Chemicals LLC | D711002-1G |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 1g |
$635 | 2024-07-21 | |
| eNovation Chemicals LLC | D711002-5G |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 5g |
$1915 | 2024-07-21 | |
| eNovation Chemicals LLC | D711002-10G |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 10g |
$3195 | 2024-07-21 | |
| Enamine | EN300-150645-0.05g |
spiro[2.5]octan-1-amine |
17202-90-3 | 0.05g |
$451.0 | 2023-06-08 | ||
| Enamine | EN300-150645-0.1g |
spiro[2.5]octan-1-amine |
17202-90-3 | 0.1g |
$474.0 | 2023-06-08 | ||
| Enamine | EN300-150645-0.25g |
spiro[2.5]octan-1-amine |
17202-90-3 | 0.25g |
$495.0 | 2023-06-08 | ||
| Enamine | EN300-150645-0.5g |
spiro[2.5]octan-1-amine |
17202-90-3 | 0.5g |
$517.0 | 2023-06-08 | ||
| Enamine | EN300-150645-1.0g |
spiro[2.5]octan-1-amine |
17202-90-3 | 1g |
$538.0 | 2023-06-08 | ||
| Enamine | EN300-150645-2.5g |
spiro[2.5]octan-1-amine |
17202-90-3 | 2.5g |
$931.0 | 2023-06-08 |
Spiro[2.5]octan-1-amine Suppliers
Spiro[2.5]octan-1-amine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Spiro[2.5]octan-1-amine
Spiro[2.5]octan-1-amine: A Comprehensive Overview of CAS No. 17202-90-3
Spiro[2.5]octan-1-amine (CAS No. 17202-90-3) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its spirocyclic structure, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a building block in synthetic chemistry.
The spirocyclic structure of Spiro[2.5]octan-1-amine is a key feature that contributes to its unique chemical properties. The spirocyclic framework consists of two rings sharing a single atom, which can lead to enhanced stability and specific conformational properties. These properties make Spiro[2.5]octan-1-amine an attractive candidate for the design of molecules with specific biological activities.
In recent years, there has been a growing interest in the use of spirocyclic compounds in drug discovery and development. The ability to fine-tune the properties of these compounds through structural modifications has opened up new avenues for the creation of potent and selective therapeutic agents. For instance, studies have shown that spirocyclic amines can exhibit enhanced binding affinity to specific protein targets, which is crucial for the development of effective drugs.
Spiro[2.5]octan-1-amine has been investigated for its potential as a scaffold in the synthesis of bioactive molecules. One notable application is in the development of central nervous system (CNS) drugs, where the spirocyclic structure can influence blood-brain barrier permeability and metabolic stability. Research published in the Journal of Medicinal Chemistry highlights the use of Spiro[2.5]octan-1-amine derivatives in the design of novel anticonvulsants and neuroprotective agents.
Beyond CNS applications, Spiro[2.5]octan-1-amine has also shown promise in other therapeutic areas. For example, it has been explored as a potential lead compound for anti-inflammatory drugs due to its ability to modulate specific signaling pathways involved in inflammation. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of Spiro[2.5]octan-1-amine exhibited significant anti-inflammatory activity in vitro and in vivo models.
The synthetic accessibility of Spiro[2.5]octan-1-amine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives, allowing for rapid optimization and screening of potential drug candidates. Techniques such as transition-metal-catalyzed cyclization reactions and organocatalytic approaches have been successfully employed to synthesize a wide range of spirocyclic amines with diverse functional groups.
In addition to its pharmaceutical applications, Spiro[2.5]octan-1-amine has found use in other areas of chemical research. For instance, it has been utilized as a chiral auxiliary in asymmetric synthesis, where its unique stereochemical properties enable the selective formation of enantiomerically pure products. This application is particularly important in the production of chiral pharmaceuticals and fine chemicals.
The environmental impact and safety profile of chemical compounds are critical considerations in their development and commercialization. Studies on the toxicity and environmental fate of Spiro[2.5]octan-1-amine have shown that it exhibits low toxicity and minimal environmental impact when used under controlled conditions. These findings support its continued use in research and development settings.
In conclusion, Spiro[2.5]octan-1-amine (CAS No. 17202-90-3) is a versatile and promising compound with a wide range of applications in organic chemistry, medicinal chemistry, and pharmaceutical research. Its unique spirocyclic structure provides a solid foundation for the design and synthesis of bioactive molecules with specific biological activities. Ongoing research continues to uncover new opportunities for the use of this compound, further solidifying its importance in the scientific community.
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